molecular formula C15H13Cl2NO4S B3455566 methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate

methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate

Cat. No.: B3455566
M. Wt: 374.2 g/mol
InChI Key: UMNCZUCHIJCOOE-UHFFFAOYSA-N
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Description

Methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate is an organic compound that belongs to the class of benzenesulfonamide derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a dichloroaniline moiety, which is further linked to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate typically involves a multi-step process. One common method starts with the sulfonylation of 3,4-dichloroaniline using benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms N-(benzenesulfonyl)-3,4-dichloroaniline. The next step involves the esterification of the resulting compound with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl or dichloroaniline moieties are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS . The binding mode typically involves interactions with key amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

    Methyl 2-(4-bromobenzenesulfonamido)acetate: This compound shares a similar structure but with a bromine atom instead of chlorine.

    N-(Benzenesulfonyl)-3,4-dichloroaniline: This is a precursor in the synthesis of the target compound and lacks the methyl acetate group.

Uniqueness: Methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloroaniline moiety enhances its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(11-7-8-13(16)14(17)9-11)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNCZUCHIJCOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate
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methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate

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